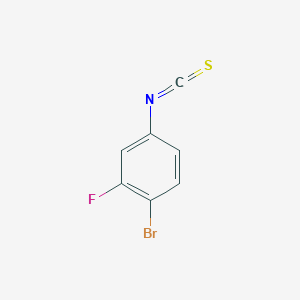

4-Bromo-3-fluorophenyl isothiocyanate

Description

The exact mass of the compound 4-Bromo-3-fluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-fluorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIPLYFZXZBXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373687 | |

| Record name | 4-bromo-3-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-56-0 | |

| Record name | 4-bromo-3-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362690-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorophenyl isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorophenyl isothiocyanate, a versatile reagent in organic synthesis and a valuable building block for medicinal chemistry. The document delves into its core chemical properties, provides a detailed synthesis protocol for its preparation from commercially available starting materials, and explores its reactivity, with a focus on the formation of thiourea derivatives. Furthermore, this guide highlights the significance of this compound in drug discovery, supported by insights into the biological activities of molecules derived from it. Safety considerations and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction

4-Bromo-3-fluorophenyl isothiocyanate (CAS No: 362690-56-0) is a halogenated aromatic isothiocyanate that has emerged as a significant intermediate in the synthesis of complex organic molecules.[1] Its unique structural features—a bromine atom, a fluorine atom, and a reactive isothiocyanate group on a phenyl ring—offer a trifecta of functionalities for chemists to exploit. The presence of halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this reagent particularly attractive for the design of novel therapeutic agents.[2][3] The isothiocyanate moiety is a powerful electrophile, readily reacting with nucleophiles to form a variety of stable adducts, most notably thioureas. This reactivity profile makes 4-Bromo-3-fluorophenyl isothiocyanate a cornerstone for generating diverse libraries of compounds for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key properties of 4-Bromo-3-fluorophenyl isothiocyanate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 362690-56-0 | [1] |

| Molecular Formula | C₇H₃BrFNS | [1] |

| Molecular Weight | 232.08 g/mol | [1] |

| Appearance | Not explicitly found, but likely a solid or liquid at room temperature based on related compounds. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) | [1] |

| Precautionary Statements | P280, P301 + P330 + P331, P302 + P352, P304 + P340, P305 + P351 + P338, P310 | [1] |

Synthesis of 4-Bromo-3-fluorophenyl isothiocyanate

The synthesis of 4-Bromo-3-fluorophenyl isothiocyanate is typically achieved from its corresponding aniline precursor, 4-bromo-3-fluoroaniline. The conversion of an aromatic amine to an isothiocyanate is a well-established transformation in organic chemistry, often employing thiophosgene or a thiophosgene equivalent.

Synthesis of the Precursor: 4-Bromo-3-fluoroaniline

A reliable method for the preparation of 4-bromo-3-fluoroaniline involves the bromination of 3-fluoroaniline. A Chinese patent describes a process that utilizes cupric bromide as both a bromine source and an oxidant in a suitable solvent, offering high yield and regioselectivity for the para-bromination product.[4]

Conversion of 4-Bromo-3-fluoroaniline to 4-Bromo-3-fluorophenyl isothiocyanate

The reaction of an aniline with thiophosgene is a standard and efficient method for the synthesis of isothiocyanates. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

Caption: General synthesis of isothiocyanates from anilines.

Experimental Protocol: Synthesis of 4-Bromo-3-fluorophenyl isothiocyanate

This protocol is a generalized procedure based on established methods for isothiocyanate synthesis. Researchers should optimize conditions for their specific setup.

Materials:

-

4-Bromo-3-fluoroaniline

-

Thiophosgene (or a solid equivalent like 1,1'-thiocarbonyldiimidazole for safer handling)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution dropwise.

-

Addition of Thiophosgene: While maintaining the temperature at 0 °C, add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise from the addition funnel over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-Bromo-3-fluorophenyl isothiocyanate.

Reactivity and Synthetic Applications

The isothiocyanate functional group is a versatile electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing diverse molecular scaffolds.

Reaction with Amines: Synthesis of Thiourea Derivatives

The most prominent reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[2][3][5][6] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for combinatorial chemistry and the generation of compound libraries.

Caption: Formation of thiourea derivatives from isothiocyanates.

The resulting thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][5]

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and bromine atoms, coupled with the versatile isothiocyanate handle, makes 4-Bromo-3-fluorophenyl isothiocyanate a valuable building block in the design of new therapeutic agents.

Role of Halogens in Drug Design

The presence of fluorine and bromine on the phenyl ring can significantly modulate the properties of a drug candidate. Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Bromine, being larger and more polarizable, can also influence binding interactions and improve the pharmacokinetic profile.

Thiourea Derivatives as Bioactive Molecules

Thiourea-containing compounds have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3][5][7] The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

While specific studies on thioureas derived directly from 4-Bromo-3-fluorophenyl isothiocyanate are not abundant in the readily available literature, the general principles of isothiocyanate and thiourea bioactivity strongly suggest the potential of its derivatives. For instance, various substituted phenylisothiocyanates have been used to generate thiourea libraries that exhibit potent inhibitory activity against a range of biological targets. The unique electronic and steric properties conferred by the bromo and fluoro substituents of the title compound make it a promising scaffold for the discovery of novel bioactive molecules.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon of the isothiocyanate group (-N=C=S) is expected to appear in the range of δ 130-140 ppm. The aromatic carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the bromo, fluoro, and isothiocyanate substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong and sharp absorption band around 2100-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other bands corresponding to aromatic C-H and C=C stretching, as well as C-Br and C-F stretching, will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the isothiocyanate group and other fragments from the aromatic ring.

Safety and Handling

4-Bromo-3-fluorophenyl isothiocyanate is classified as a hazardous substance.[1] It is corrosive and can cause severe skin burns and eye damage.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-fluorophenyl isothiocyanate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive isothiocyanate group and a di-halogenated aromatic ring provides a powerful platform for the synthesis of novel compounds with diverse biological activities. While further research is needed to fully explore the therapeutic potential of its derivatives, the foundational chemical principles and the established bioactivities of related compounds underscore its importance for researchers and scientists in the field of drug discovery. Adherence to strict safety protocols is essential for the responsible and effective use of this potent chemical building block.

References

Sources

- 1. 4-Bromo-3-fluorophenyl isothiocyanate [oakwoodchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-fluorophenyl isothiocyanate molecular weight

An In-Depth Technical Guide to 4-Bromo-3-fluorophenyl isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Bromo-3-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique structural features—a reactive isothiocyanate handle for covalent bond formation and strategically placed halogen atoms—offer researchers a powerful tool for generating novel molecular entities with diverse biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a vector for further structural diversification through cross-coupling reactions. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines robust protocols for its synthesis and derivatization, and explores its strategic application in the development of therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and experimental design. 4-Bromo-3-fluorophenyl isothiocyanate is a solid at room temperature, characterized by the properties summarized below.

| Property | Value | Source |

| Molecular Weight | 232.08 g/mol | [1] |

| Molecular Formula | C₇H₃BrFNS | [1][2] |

| CAS Number | 362690-56-0 | [1] |

| Appearance | Fused solid or faint yellow liquid | [2] |

| MDL Number | MFCD03093814 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)N=C=S | |

| InChI Key | Not readily available |

Synthesis and Mechanistic Considerations

The synthesis of aryl isothiocyanates is a well-established transformation in organic chemistry, typically proceeding from the corresponding aniline. The most common and historically significant method involves the use of thiophosgene (CSCl₂). However, due to the extreme toxicity of thiophosgene, alternative and safer reagents are often preferred in modern laboratory settings.

Synthetic Protocol: From 4-Bromo-3-fluoroaniline

This protocol describes a common method for the preparation of 4-Bromo-3-fluorophenyl isothiocyanate from its aniline precursor using 1,1'-Thiocarbonyldiimidazole (TCDI) as a safer alternative to thiophosgene.

Rationale: The reaction proceeds via the formation of an imidazole-thiocarboxamide intermediate, which then eliminates imidazole to yield the desired isothiocyanate. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the starting materials and intermediates. The reaction is run at room temperature to control the rate of reaction and minimize side products.

Step-by-Step Methodology:

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-3-fluoroaniline (1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq) portion-wise over 15 minutes. An exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-3-fluorophenyl isothiocyanate.

Core Reactivity and Application in Drug Discovery

The synthetic utility of 4-Bromo-3-fluorophenyl isothiocyanate is dominated by the electrophilic nature of the isothiocyanate functional group (-N=C=S). The central carbon atom is highly susceptible to nucleophilic attack, making it an ideal moiety for coupling with a wide range of nucleophiles to generate diverse compound libraries.

Key Reaction: Thiourea Formation

The reaction with primary and secondary amines to form stable thiourea derivatives is the most prominent application of this reagent in medicinal chemistry.[3] Thioureas are prevalent scaffolds in biologically active molecules, exhibiting activities ranging from kinase inhibition to antimicrobial effects.[3][4]

Experimental Workflow: Synthesis of a Thiourea Derivative Library

The following diagram and protocol outline a typical workflow for leveraging 4-Bromo-3-fluorophenyl isothiocyanate in a drug discovery campaign, from library synthesis to biological evaluation.

Sources

- 1. 4-Bromo-3-fluorophenyl isothiocyanate [oakwoodchemical.com]

- 2. 710351-24-9 CAS MSDS (3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Fluorophenyl isothiocyanate 98 1544-68-9 [sigmaaldrich.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

The Black Box Unveiled: A Technical Guide to the Putative Mechanism of Action of 4-Bromo-3-fluorophenyl Isothiocyanate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in January 2026, specific mechanistic studies on 4-Bromo-3-fluorophenyl isothiocyanate are not publicly available. This guide, therefore, provides an in-depth exploration of the well-established mechanisms of action of the broader isothiocyanate (ITC) class of compounds. The principles and pathways detailed herein represent the putative mechanisms through which 4-Bromo-3-fluorophenyl isothiocyanate is likely to exert its biological effects. All data and protocols are based on studies of related isothiocyanates.

I. Introduction: The Enigmatic Potential of a Halogenated Isothiocyanate

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] They are renowned for their potent chemopreventive and therapeutic properties in various cancer models.[3][4] The core chemical feature of ITCs is the -N=C=S group, which is highly electrophilic and reacts readily with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[2] This reactivity is the cornerstone of their diverse biological activities.

This guide focuses on the synthetic compound, 4-Bromo-3-fluorophenyl isothiocyanate. While specific data on this molecule is scarce, its structure as an aromatic ITC with halogen substituents—a bromine and a fluorine atom—suggests a potentially unique profile of activity. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby modulating its interaction with biological targets. This document will, therefore, extrapolate from the extensive research on other ITCs to build a comprehensive picture of its likely mechanism of action.

II. Core Mechanistic Pillars of Isothiocyanates

The anticancer effects of isothiocyanates are not attributed to a single mode of action but rather to a multifaceted modulation of various cellular processes.[3][5] These interconnected pathways collectively contribute to the inhibition of carcinogenesis.[5]

A. Induction of Phase II Detoxification Enzymes: The Nrf2-ARE Pathway

A primary defense mechanism against carcinogens is their detoxification and elimination, a process largely mediated by phase II enzymes. ITCs are potent inducers of these enzymes.[6]

The master regulator of this protective response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. ITCs, being electrophilic, can directly interact with reactive cysteine residues on Keap1.[7] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[7] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of cytoprotective proteins, including:

-

Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to carcinogens, rendering them more water-soluble for excretion.[6]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[7]

-

Heme oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[7]

C. Cell Cycle Arrest

By interfering with the cell cycle machinery, ITCs can halt the proliferation of cancer cells. [3]They have been reported to cause cell cycle arrest at various checkpoints, most commonly at the G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs). [1]

D. Anti-inflammatory and Anti-angiogenic Effects

Chronic inflammation is a known driver of cancer. ITCs can exert anti-inflammatory effects, partly by inhibiting the pro-inflammatory transcription factor NF-κB. [8]Furthermore, some ITCs can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by downregulating factors like Vascular Endothelial Growth Factor (VEGF). [2]

III. The Halogen Factor: Putative Influence of Bromo- and Fluoro- Substituents

The presence of bromine and fluorine on the phenyl ring of 4-Bromo-3-fluorophenyl isothiocyanate likely modifies its biological activity compared to non-halogenated counterparts.

-

Lipophilicity: Halogens generally increase the lipophilicity of a molecule. This could enhance its ability to cross cell membranes and potentially increase its bioavailability and cellular uptake.

-

Electronic Effects: The electron-withdrawing nature of fluorine and bromine can influence the reactivity of the isothiocyanate group, potentially altering its affinity for specific protein targets.

-

Metabolic Stability: The C-F bond is particularly strong, which might increase the metabolic stability of the compound, leading to a longer half-life in biological systems. The position of the halogens could also block sites of metabolic attack.

These are, of course, hypotheses that require experimental validation. However, they provide a rational basis for the unique potential of this specific ITC derivative.

IV. Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel ITC such as 4-Bromo-3-fluorophenyl isothiocyanate, a series of well-established assays are employed.

A. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 4-Bromo-3-fluorophenyl isothiocyanate (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Western Blot Analysis for Protein Expression

This technique is used to detect changes in the levels of key proteins involved in the signaling pathways of interest (e.g., Nrf2, Keap1, caspases, Bcl-2 family proteins).

Protocol:

-

Cell Lysis: Treat cells with the ITC at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

C. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Treat cells with the ITC for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

V. Summary of Key Molecular Targets

The following table summarizes the primary signaling pathways and molecular targets modulated by isothiocyanates.

| Cellular Process | Key Signaling Pathway | Primary Molecular Targets | Overall Effect |

| Detoxification | Nrf2-ARE | Keap1, Nrf2, GSTs, NQO1, HO-1 | Increased carcinogen elimination and antioxidant defense |

| Apoptosis | Intrinsic & Extrinsic | Bcl-2 family (Bax, Bak, Bcl-2), Caspases (9, 3, 8) | Induction of programmed cell death in cancer cells |

| Cell Survival | PI3K/Akt, MAPK | Akt, JNK, p38 | Inhibition of pro-survival signaling, activation of pro-apoptotic signaling |

| Cell Proliferation | Cell Cycle Checkpoints | Cyclins, CDKs | Cell cycle arrest (e.g., at G2/M phase) |

| Inflammation | NF-κB | IKK, IκBα, NF-κB | Reduction of pro-inflammatory gene expression |

| Angiogenesis | VEGF Signaling | VEGF, VEGFR | Inhibition of new blood vessel formation |

VI. Conclusion

While direct experimental evidence for the mechanism of action of 4-Bromo-3-fluorophenyl isothiocyanate is currently lacking, the extensive body of research on the isothiocyanate class provides a robust framework for predicting its biological activities. It is highly probable that this compound shares the core mechanistic properties of other ITCs, including the induction of cytoprotective enzymes via the Nrf2 pathway, the promotion of apoptosis through the modulation of key signaling cascades, and the inhibition of cell proliferation. The unique halogen substitution pattern may further refine its pharmacological profile, potentially enhancing its potency, selectivity, or pharmacokinetic properties. The experimental approaches outlined in this guide provide a clear roadmap for future research to precisely elucidate the mechanism of action of this promising synthetic isothiocyanate.

VII. References

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

Molecular targets in cancer prevention by 4-(methylthio)butyl isothiocyanate - A comprehensive review | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Wu, X., Zhou, Q. H., & Xu, K. (2009). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 30(5), 501-512. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2019). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Navarro, S. L., Li, F., & Lampe, J. W. (2011). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Function, 2(10), 579-587. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]

-

Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. (2016). PubMed. Retrieved January 27, 2026, from [Link]

-

New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2022). Scientific Reports. Retrieved January 27, 2026, from [Link]

-

(PDF) Mechanism of action of isothiocyanates. A review. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anticancer Drugs, 13(4), 331-338. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Isothiocyanates. (n.d.). Linus Pauling Institute. Retrieved January 27, 2026, from [Link]

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

The Role of Isothiocyanates in Cancer Chemoprevention: A Technical Guide

This guide provides an in-depth exploration of the multifaceted role of isothiocyanates (ITCs) in cancer chemoprevention, designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide a causal understanding of the mechanisms of action and the experimental methodologies used to investigate them.

Introduction to Isothiocyanates: From Cruciferous Vegetables to Cellular Targets

Isothiocyanates are biologically active compounds derived from the hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites abundant in cruciferous vegetables of the Brassicaceae family.[1][2] This family includes common dietary staples such as broccoli, cabbage, Brussels sprouts, and watercress.[1][3] The conversion of glucosinolates to ITCs is catalyzed by the enzyme myrosinase, which is physically segregated from its substrate in intact plant cells and is released upon tissue damage, such as during chewing.[4] The specific ITC formed is dependent on the precursor glucosinolate; for instance, glucoraphanin is the precursor to sulforaphane (SFN), sinigrin to allyl isothiocyanate (AITC), and gluconasturtiin to phenethyl isothiocyanate (PEITC).[1]

The chemopreventive properties of ITCs are attributed to their ability to modulate a wide array of cellular processes involved in carcinogenesis.[1] These compounds are not passive players but actively intervene in key signaling pathways that regulate detoxification, inflammation, apoptosis, and cell cycle progression.[1][5] Their efficacy is influenced by their bioavailability, which can be affected by food processing methods.[6][7]

Multimodal Mechanisms of Isothiocyanates in Cancer Chemoprevention

Isothiocyanates exert their anticancer effects through a variety of interconnected signaling pathways, making them potent and versatile chemopreventive agents.[1]

Modulation of Carcinogen Metabolism: A Two-Phase Approach

A primary mechanism by which ITCs confer protection against cancer is their ability to modulate the activity of enzymes involved in carcinogen metabolism.[8] They inhibit Phase I enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms.[2][8] Concurrently, ITCs are potent inducers of Phase II detoxification enzymes, including glutathione S-transferases (GSTs) and quinone reductase.[1][9] This dual action effectively reduces the activation of carcinogens while enhancing their detoxification and elimination from the body.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[10] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1. ITCs, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[10] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding Phase II enzymes.[9][11] This upregulation of the antioxidant response is a cornerstone of the chemopreventive activity of ITCs.

Figure 2: The intrinsic pathway of apoptosis induced by isothiocyanates.

Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a hallmark of cancer. Isothiocyanates can intervene in this process by inducing cell cycle arrest, thereby preventing the replication of damaged DNA and the propagation of cancer cells. [8][12]ITCs have been observed to cause arrest at various phases of the cell cycle, most notably at the G2/M phase. [8][12]This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). [5]For example, sulforaphane has been shown to induce G2/M arrest in colon cancer cells by increasing the expression of cyclins A and B1. [2][5]

Epigenetic Modifications: The Role of Histone Deacetylase Inhibition

Emerging evidence suggests that ITCs can also exert their chemopreventive effects through epigenetic mechanisms, particularly through the inhibition of histone deacetylases (HDACs). [13][14]HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to transcription factors. [14][15]By inhibiting HDACs, ITCs promote histone hyperacetylation, which in turn can lead to the re-expression of silenced tumor suppressor genes, contributing to cell cycle arrest and apoptosis. [14][15]Sulforaphane, in particular, has been identified as a dietary HDAC inhibitor. [13][14][16]

Experimental Methodologies for Investigating Isothiocyanate Activity

A variety of in vitro and in vivo models are employed to elucidate the mechanisms of action of ITCs. The following are detailed protocols for key experiments.

Quantification of Isothiocyanates in Biological Samples via HPLC

Accurate quantification of ITCs and their metabolites in biological matrices is crucial for pharmacokinetic and bioavailability studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. [17][18] Protocol for Sulforaphane Quantification in Plasma: [14][17]

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., 7-hydroxycoumarin).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18). [17] * Mobile Phase: An isocratic mixture of a buffer (e.g., 10 mM KH2PO4, pH 4.5) and an organic solvent (e.g., acetonitrile) in a 40:60 (v/v) ratio. [17] * Flow Rate: 1 mL/min. [17] * Detection: UV detection at 202 nm. [17] * Quantification: Determine the concentration of sulforaphane by comparing the peak area ratio of sulforaphane to the internal standard against a standard curve.

-

Assessment of Apoptosis via Western Blotting for Bcl-2 and Bax

Western blotting is a fundamental technique to assess changes in the expression levels of key apoptosis-regulating proteins. [1][8][9] Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with the desired concentration of ITC for a specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalize the expression of Bcl-2 and Bax to a loading control (e.g., β-actin). [9]

-

Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content. [5][6] Protocol: [5]

-

Cell Preparation:

-

Treat cells with the ITC of interest.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least one hour. [5]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., FL2 or FL3). [11] * Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Nrf2 Activation Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity. [2] Protocol: [2][13]

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid as a transfection control.

-

-

ITC Treatment:

-

After transfection, treat the cells with various concentrations of the ITC.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold induction of luciferase activity compared to untreated control cells.

-

HDAC Activity Assay

Colorimetric or fluorometric assays are commonly used to measure HDAC activity in cell extracts. Protocol (Colorimetric):

-

Sample Preparation:

-

Prepare nuclear or whole-cell extracts from ITC-treated and control cells.

-

-

HDAC Reaction:

-

Incubate the cell extracts with an HDAC colorimetric substrate, which contains an acetylated lysine side chain.

-

-

Development and Detection:

-

Add a developer solution that reacts with the deacetylated substrate to produce a chromophore.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantify HDAC activity by comparing the absorbance of the samples to a standard curve.

-

Figure 3: A typical experimental workflow for assessing the in vitro chemopreventive activity of an isothiocyanate.

Summary of Isothiocyanate Sources and Activity

| Isothiocyanate | Precursor Glucosinolate | Key Dietary Sources | Primary Chemopreventive Mechanisms |

| Sulforaphane (SFN) | Glucoraphanin | Broccoli, Brussels sprouts | Potent inducer of Phase II enzymes via Nrf2 activation, HDAC inhibition |

| Phenethyl Isothiocyanate (PEITC) | Gluconasturtiin | Watercress, Cabbage | Induction of apoptosis, inhibition of Phase I enzymes |

| Allyl Isothiocyanate (AITC) | Sinigrin | Mustard, Horseradish, Cabbage | Induction of cell cycle arrest and apoptosis |

| Benzyl Isothiocyanate (BITC) | Glucotropaeolin | Papaya seeds, Indian cress | Induction of apoptosis, inhibition of cell proliferation |

Conclusion and Future Directions

Isothiocyanates represent a promising class of naturally derived chemopreventive agents with a well-documented ability to intervene in multiple stages of carcinogenesis. Their multimodal mechanism of action, encompassing the modulation of carcinogen metabolism, induction of apoptosis and cell cycle arrest, and epigenetic regulation, makes them attractive candidates for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of these potent compounds.

Future research should focus on optimizing the bioavailability of ITCs from dietary sources and supplements, as well as exploring their synergistic effects with conventional cancer therapies. [8]Further clinical trials are warranted to translate the wealth of preclinical evidence into effective cancer prevention strategies for human populations.

References

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. [Link]

-

Are isothiocyanates potential anti-cancer drugs?. PMC. [Link]

-

Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia. PMC. [Link]

-

Sulforaphane, a Naturally Occurring Isothiocyanate, Induces Cell Cycle Arrest and Apoptosis in HT29 Human Colon Cancer Cells. AACR Journals. [Link]

-

Randomized Phase II Clinical Trial of Sulforaphane in Former Smokers at High Risk for Lung Cancer. AACR Journals. [Link]

-

Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers. [Link]

-

A new validated HPLC method for the determination of sulforaphane: Application to study pharmacokinetics of sulforaphane in rats. ResearchGate. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]

-

ARE Reporter Kit (Nrf2 Antioxidant Pathway ). BPS Bioscience. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC. [Link]

-

Dietary Sulforaphane in Cancer Chemoprevention: The Role of Epigenetic Regulation and HDAC Inhibition. PMC. [Link]

-

Modulation of histone deacetylase activity by dietary isothiocyanates and allyl sulfides: studies with sulforaphane and garlic organosulfur compounds. PubMed. [Link]

-

Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... ResearchGate. [Link]

-

A Rapid Validated HPLC Method for Determination of Sulforaphane and Glucoraphanin in Broccoli and Red Cabbage prepared by various cooking techniques. Academia.edu. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

- Randomized Clinical Trial of Lung Cancer Chemoprevention with Sulforaphane in Former Smokers. Unknown Source.

-

Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. Stroke. [Link]

-

Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. MDPI. [Link]

-

Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. EdSpace. [Link]

-

Isothiocyanates. Linus Pauling Institute. [Link]

-

A new validated HPLC method for the determination of sulforaphane: application to study pharmacokinetics of sulforaphane in rats. PubMed. [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]

-

Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Semantic Scholar. [Link]

-

Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. MDPI. [Link]

-

Crucifer-derived isothiocyanates: chemopreventive activity and mechanism of action.. Cancer Research. [Link]

-

Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. ResearchGate. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Unknown Source. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. edspace.american.edu [edspace.american.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. (PDF) A Rapid Validated HPLC Method for Determination of Sulforaphane and Glucoraphanin in Broccoli and Red Cabbage prepared by various cooking techniques [academia.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]

- 18. A new validated HPLC method for the determination of sulforaphane: application to study pharmacokinetics of sulforaphane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilicity of 4-Bromo-3-fluorophenyl Isothiocyanate

Foreword: Beyond the Reagent Bottle - Understanding Electrophilic Potential in Modern Drug Discovery

In the landscape of contemporary drug discovery, particularly in the realm of covalent inhibitors and chemical probes, a molecule's true value is defined not just by its structure, but by its precisely tunable reactivity. The isothiocyanate functional group (-N=C=S) stands as a quintessential "warhead" for engaging biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1][2] The reactivity of this functional group, however, is not a monolithic property. It is exquisitely sensitive to the electronic environment conferred by its molecular scaffold.

This guide focuses on a compelling yet underexplored reagent: 4-Bromo-3-fluorophenyl isothiocyanate . The strategic placement of two distinct halogen atoms on the phenyl ring presents a fascinating case study in the modulation of electrophilicity. The interplay of their strong inductive electron-withdrawing effects and subtler resonance contributions is poised to create a highly reactive yet potentially selective electrophile.

As a Senior Application Scientist, my objective is not to simply present a datasheet. Instead, this whitepaper is designed as a comprehensive technical guide for the active researcher. We will deconstruct the theoretical underpinnings of this molecule's reactivity, provide field-proven, step-by-step protocols for its empirical investigation, and offer a framework for harnessing its potential in drug development. This is a guide to exploration—a roadmap for quantifying and ultimately exploiting the unique electrophilic signature of 4-Bromo-3-fluorophenyl isothiocyanate.

Theoretical Framework: The Electronic Influence of Halogen Substituents

The electrophilicity of the isothiocyanate carbon is the central theme of our investigation. Nucleophilic attack occurs at this position, and the rate of this reaction is directly proportional to the magnitude of the partial positive charge (δ+) on this carbon atom. The substituents on the aromatic ring play a crucial role in modulating this charge.

The 4-bromo and 3-fluoro substituents on the phenyl ring of our target molecule influence the isothiocyanate's reactivity through a combination of two primary electronic effects:

-

Inductive Effect (–I): Both fluorine and bromine are highly electronegative atoms. They pull electron density away from the aromatic ring through the sigma bonds.[3] This withdrawal of electron density is felt across the entire ring system and, crucially, by the isothiocyanate group. This effect deactivates the ring to electrophilic substitution but, more importantly for our purposes, it withdraws electron density from the isothiocyanate carbon, increasing its partial positive charge and thus its electrophilicity. Fluorine is more electronegative than bromine, exerting a stronger inductive effect.

-

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[4] This donation of electron density partially counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.[4]

In 4-Bromo-3-fluorophenyl isothiocyanate, these effects combine to create a significantly electron-deficient phenyl ring, which in turn strongly enhances the electrophilic character of the isothiocyanate carbon. The primary driver of this enhanced reactivity is the powerful inductive withdrawal (–I) from both halogen atoms. We can therefore hypothesize that this molecule will be a more potent electrophile than simpler analogs like phenyl isothiocyanate or even 4-fluorophenyl isothiocyanate.[5]

Computational Workflow for In Silico Characterization

Before committing to bench-top experiments, a robust computational analysis can provide invaluable, quantitative insights into the electrophilicity of 4-Bromo-3-fluorophenyl isothiocyanate. Density Functional Theory (DFT) is the tool of choice for this purpose.[6]

Caption: Proposed DFT workflow for assessing electrophilicity.

Protocol 2.1: DFT-Based Electrophilicity Prediction

-

Molecular Geometry Optimization:

-

Using a quantum chemistry software package (e.g., Gaussian, Spartan), construct the 3D structure of 4-Bromo-3-fluorophenyl isothiocyanate.

-

Perform a geometry optimization using a standard level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.[7] This step finds the most stable conformation of the molecule.

-

-

Frequency Calculation:

-

On the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Analysis of Molecular Orbitals and Electrophilicity Indices:

-

From the calculation output, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A lower LUMO energy indicates a greater ability to accept electrons and thus higher electrophilicity.

-

Calculate the Global Electrophilicity Index (ω) using the formula: ω = (μ²) / (2η), where the electronic chemical potential μ ≈ (EHOMO + ELUMO) / 2 and the chemical hardness η ≈ (ELUMO - EHOMO).[6] This index provides a quantitative measure of the molecule's overall electrophilicity.

-

-

Visualization of Electrostatic Potential:

-

Generate a Molecular Electrostatic Potential (MEP) map. This map plots the electrostatic potential onto the molecule's electron density surface. Regions of strong positive potential (typically colored blue) will visually highlight the most electrophilic centers of the molecule, which we predict to be the isothiocyanate carbon.

-

Anticipated Quantitative Data

To provide context, the reactivity of 4-Bromo-3-fluorophenyl isothiocyanate should be compared against benchmark molecules.

| Compound | Predicted LUMO Energy (eV) | Predicted Global Electrophilicity Index (ω) |

| Phenyl Isothiocyanate | Lower | Lower |

| 4-Fluorophenyl Isothiocyanate | Intermediate | Intermediate |

| 4-Bromo-3-fluorophenyl Isothiocyanate | Lowest | Highest |

This table presents expected trends. Actual values will be generated by the DFT calculations.

Experimental Workflow for Synthesis and Reactivity Assessment

While computational data is predictive, empirical evidence is definitive. The following section outlines a practical, multi-step workflow to synthesize, characterize, and quantitatively assess the electrophilicity of 4-Bromo-3-fluorophenyl isothiocyanate.

Caption: Experimental workflow for synthesis and kinetic analysis.

Protocol 3.1: Synthesis of 4-Bromo-3-fluorophenyl Isothiocyanate

This protocol is adapted from standard methods for isothiocyanate synthesis.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1.0 equivalent of 4-bromo-3-fluoroaniline in a suitable solvent such as dichloromethane (DCM). Add 1.2 equivalents of a base, such as triethylamine.

-

Addition of Thiophosgene: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of thiophosgene (or a safer equivalent like thiocarbonyl diimidazole) dropwise. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-Bromo-3-fluorophenyl isothiocyanate.

Protocol 3.2: Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified product. A strong, broad absorption band between 2000-2200 cm⁻¹ is characteristic of the asymmetric N=C=S stretching vibration, providing definitive evidence of the isothiocyanate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The isothiocyanate carbon should appear as a deshielded signal in the 130-140 ppm range.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

¹H NMR: The aromatic protons will show characteristic splitting patterns consistent with the 1,2,4-substitution pattern.

-

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

Protocol 3.3: Quantitative Kinetic Analysis of Electrophilicity

To quantify the electrophilicity, we will measure the rate of reaction with a soft, biologically relevant nucleophile, N-acetylcysteine (NAC).

-

Stock Solutions: Prepare stock solutions of 4-Bromo-3-fluorophenyl isothiocyanate and a 10-fold excess of N-acetylcysteine in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a co-solvent like acetonitrile to ensure solubility.

-

Reaction Initiation: Initiate the reaction by mixing the two solutions in a cuvette for UV-Vis spectroscopic monitoring or in a vial for HPLC analysis.

-

Monitoring Reaction Progress:

-

Method A (UV-Vis): Monitor the formation of the thiourea adduct, which will likely have a different UV-Vis absorbance spectrum than the starting materials. Record the absorbance at a fixed wavelength over time.

-

Method B (HPLC): At specific time points, quench aliquots of the reaction mixture and analyze by HPLC to measure the disappearance of the isothiocyanate peak.[8]

-

-

Data Analysis: Since NAC is in large excess, the reaction will follow pseudo-first-order kinetics. Plot ln([Isothiocyanate]t / [Isothiocyanate]0) versus time. The slope of this line will be the negative of the observed rate constant (-kobs). This kobs value is a direct, quantitative measure of the electrophilicity of 4-Bromo-3-fluorophenyl isothiocyanate under these conditions.

Expected Quantitative Data for Comparative Analysis

| Compound | Relative kobs (vs. Phenyl Isothiocyanate) |

| Phenyl Isothiocyanate | 1.0 |

| 4-Fluorophenyl Isothiocyanate | > 1.0 |

| 4-Bromo-3-fluorophenyl Isothiocyanate | >> 1.0 |

This table presents a hypothesis of the expected kinetic outcomes. The experiment will provide the actual quantitative comparison.

Applications in Drug Discovery and Chemical Biology

The enhanced electrophilicity of 4-Bromo-3-fluorophenyl isothiocyanate makes it a prime candidate for applications where potent and rapid covalent bond formation is desired.

-

Covalent Enzyme Inhibitors: The isothiocyanate can be incorporated into larger molecules designed to target a specific protein. Its high reactivity can ensure efficient and irreversible binding to a cysteine residue in or near the active site, leading to potent and long-lasting inhibition. This is particularly relevant for kinases and other enzyme classes where covalent inhibition has proven to be a successful strategy.[9]

-

Chemical Probes: The molecule can be used as a reactive handle in chemical probes designed for activity-based protein profiling (ABPP). By attaching a reporter tag (like a fluorophore or biotin), researchers can use this molecule to identify and label proteins with hyper-reactive cysteine residues, which are often of high biological importance.

-

Screening and Fragment-Based Drug Discovery: The 4-bromo-phenyl moiety is a common scaffold in medicinal chemistry and can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[10] This allows the isothiocyanate to be used as a reactive fragment that can later be elaborated into more complex, drug-like molecules.[11]

Caption: Application pathways for a tuned electrophile.

Conclusion and Future Outlook

4-Bromo-3-fluorophenyl isothiocyanate is more than just another chemical building block. It is a precisely engineered electrophile whose reactivity is predictably enhanced by the synergistic electronic effects of its halogen substituents. This guide has provided a comprehensive roadmap for its investigation, from theoretical prediction to empirical kinetic measurement.

The true potential of this molecule lies in its tunability. The computational and experimental frameworks detailed herein are not limited to this specific compound. They can be applied to a wide array of substituted aryl isothiocyanates, allowing researchers to create a library of covalent warheads with a finely graded spectrum of electrophilicities. This capability is invaluable for the modern drug hunter, enabling the design of covalent therapeutics that are reactive enough to engage their target efficiently but selective enough to avoid off-target toxicities. The exploration of 4-Bromo-3-fluorophenyl isothiocyanate's electrophilicity is a gateway to this broader, exciting field of precision covalent chemistry.

References

- Vertex AI Search. Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide.

- Nakamura, Y., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. PMC.

- Bayat, M., et al. (2021). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC.

- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.

- Al-Suhaimi, E. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.

- Georganics. 4-Fluorophenyl isothiocyanate - High purity.

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available from: [Link]

-

Linus Pauling Institute, Oregon State University. Isothiocyanates. Available from: [Link]

-

Koutidou, M., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available from: [Link]

-

ResearchGate. Reaction of isothiocyanates with nucleophiles. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][9][10]triazoles. Available from: [Link]

-

Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. PubMed. Available from: [Link]

-

ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

Sources

- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Fluorophenyl isothiocyanate - High purity | EN [georganics.sk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-fluorophenyl Isothiocyanate: A Versatile Electrophile for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate that has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties, conferred by the presence of both a bromo and a fluoro substituent on the phenyl ring, modulate the reactivity of the isothiocyanate group and provide opportunities for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 4-Bromo-3-fluorophenyl isothiocyanate, with a particular focus on its utility in the development of novel therapeutic agents.

The isothiocyanate functional group is a powerful electrophile, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is the cornerstone of its application in drug discovery, enabling the covalent modification of biological macromolecules or the synthesis of a wide array of derivatives with diverse pharmacological activities. The bromo and fluoro substituents on the aromatic ring further refine the molecule's properties, influencing its reactivity, lipophilicity, and metabolic stability, all critical parameters in drug design.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of 4-Bromo-3-fluorophenyl isothiocyanate is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFNS | [1] |

| Molecular Weight | 232.08 g/mol | [1] |

| CAS Number | 362690-56-0 | [1] |

| Appearance | Faint yellow liquid or fused solid | [2] |

| 1H NMR | Data not available. See discussion below. | |

| 13C NMR | Data not available. See discussion below. | |

| IR Spectrum | Data not available. See discussion below. | |

| Mass Spectrum | Data not available. See discussion below. |

Synthesis of 4-Bromo-3-fluorophenyl Isothiocyanate

The most common and direct route to 4-Bromo-3-fluorophenyl isothiocyanate is the reaction of its corresponding aniline precursor, 4-bromo-3-fluoroaniline, with a thiocarbonyl transfer reagent, most notably thiophosgene (CSCl₂).

Workflow for the Synthesis of 4-Bromo-3-fluorophenyl Isothiocyanate

Caption: General workflow for the synthesis of 4-Bromo-3-fluorophenyl isothiocyanate.

Detailed Experimental Protocol: Synthesis from 4-Bromo-3-fluoroaniline

This protocol is a representative procedure based on established methods for the synthesis of aryl isothiocyanates from anilines using thiophosgene.

Materials:

-

4-Bromo-3-fluoroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or triethylamine (Et₃N)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of the Aniline: In a round-bottom flask equipped with a stir bar, dissolve 4-bromo-3-fluoroaniline in dichloromethane.

-

Biphasic System Setup: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask to create a biphasic system. The bicarbonate solution acts as a base to neutralize the HCl byproduct. Alternatively, an organic base like triethylamine can be used in a single-phase system.

-

Cooling: Cool the vigorously stirred mixture to 0°C using an ice bath.

-

Addition of Thiophosgene: Add thiophosgene dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for another 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-Bromo-3-fluorophenyl isothiocyanate.

-

Causality Behind Experimental Choices:

-

Biphasic System: The use of a biphasic system with a base in the aqueous layer is a common and effective method for trapping the HCl byproduct generated during the reaction, driving the reaction to completion and simplifying the work-up.

-

Slow Addition at Low Temperature: The reaction between the aniline and thiophosgene is exothermic. Slow, dropwise addition at 0°C helps to control the reaction temperature, preventing the formation of unwanted side products and ensuring a safer procedure.

-

Vigorous Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating efficient reaction and neutralization of HCl.

Reactivity and Mechanism of Action

The synthetic utility of 4-Bromo-3-fluorophenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by a variety of functional groups.

Reaction with Nucleophiles: The Gateway to Thiourea Derivatives

The most prominent reaction of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives. This reaction is typically fast and proceeds under mild conditions.

Caption: General reaction of 4-Bromo-3-fluorophenyl isothiocyanate with a nucleophile.

This straightforward reaction allows for the introduction of the 4-bromo-3-fluorophenylthiourea moiety into a wide range of molecules, making it a powerful tool for generating libraries of compounds for biological screening.

Covalent Modification of Proteins

The electrophilicity of the isothiocyanate group also enables it to react with nucleophilic residues on proteins, such as the ε-amino group of lysine or the thiol group of cysteine. This results in the covalent modification of the protein, which can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.[4] This mechanism is particularly relevant in the context of developing covalent inhibitors, a class of drugs that can offer advantages in terms of potency and duration of action.

Applications in Drug Discovery and Development

The 4-bromo-3-fluorophenyl isothiocyanate scaffold and its thiourea derivatives have shown promise in a variety of therapeutic areas.

Enzyme Inhibition

Thiourea derivatives are known to act as inhibitors of various enzymes. The ability to readily synthesize a diverse library of thioureas from 4-Bromo-3-fluorophenyl isothiocyanate makes it an attractive starting point for inhibitor discovery programs.

-

Kinase Inhibitors: Aberrant kinase activity is a hallmark of many cancers, making kinases attractive targets for drug development.[5] While specific examples directly using 4-Bromo-3-fluorophenyl isothiocyanate are not prevalent in the literature, the general class of thiourea derivatives has been explored for kinase inhibition. The 4-bromo-3-fluorophenyl group can be strategically employed to occupy specific pockets in the kinase active site, with the halogen atoms potentially forming halogen bonds to enhance binding affinity.

-

Other Enzyme Targets: Thiourea derivatives have demonstrated inhibitory activity against a range of other enzymes. For instance, fluorophenyl thiourea derivatives have shown potent inhibition of α-amylase and α-glycosidase, enzymes relevant to the management of diabetes, with IC₅₀ values in the nanomolar range.[6]

Anticancer Activity